molecular formula C25H24N2O7 B11156506 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan

Cat. No.: B11156506
M. Wt: 464.5 g/mol
InChI Key: RWIHBMGLWQUKNV-IBGZPJMESA-N
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Description

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a coumarin and indole moiety. Coumarins are known for their diverse biological activities, while indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions

    Synthesis of Coumarin Derivative: The coumarin core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Formation of Amide Bond: The coumarin derivative is then reacted with an indole derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-(1H-indol-3-yl)propanoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The coumarin moiety may inhibit enzymes such as topoisomerases, while the indole moiety could interact with receptors or enzymes involved in cell signaling pathways. These interactions can lead to the modulation of biological processes, such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Warfarin, dicoumarol

    Indole Derivatives: Indole-3-acetic acid, serotonin

Uniqueness

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of coumarin and indole moieties, which may confer a distinct set of biological activities and chemical properties compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

(2S)-2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H24N2O7/c1-13-15-8-9-20(32-2)23(33-3)22(15)34-25(31)17(13)11-21(28)27-19(24(29)30)10-14-12-26-18-7-5-4-6-16(14)18/h4-9,12,19,26H,10-11H2,1-3H3,(H,27,28)(H,29,30)/t19-/m0/s1

InChI Key

RWIHBMGLWQUKNV-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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